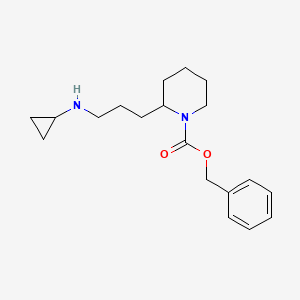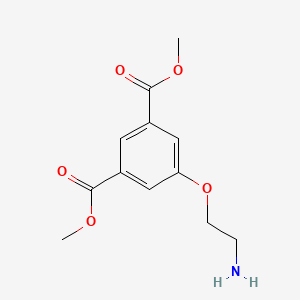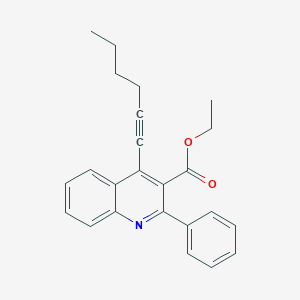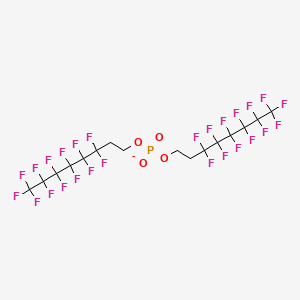
Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate ion(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate ion(1-): is a fluorinated organophosphate compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to chemical and thermal degradation. This compound is often used in various industrial applications due to its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol with phosphoric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The process includes purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although the presence of multiple fluorine atoms makes it highly resistant to such reactions.
Substitution: It can participate in substitution reactions where the phosphate group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents are required to oxidize this compound due to its stability.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated organophosphate derivatives.
Scientific Research Applications
Chemistry: In chemistry, Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate is used as a reagent in various organic synthesis reactions due to its unique properties.
Biology and Medicine: While not commonly used in biological or medical applications, its stability and resistance to degradation make it a potential candidate for research in these fields.
Industry: In industry, this compound is used in the production of specialty coatings, lubricants, and other materials that require high chemical and thermal stability.
Mechanism of Action
The mechanism of action of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions. The phosphate group can interact with other molecules, potentially leading to various chemical reactions.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
- Bis(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl) azodicarboxylate
Uniqueness: Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate is unique due to its high fluorine content, which imparts exceptional stability and resistance to chemical and thermal degradation. This makes it particularly useful in applications where such properties are essential.
Properties
CAS No. |
667465-18-1 |
|---|---|
Molecular Formula |
C16H8F26O4P- |
Molecular Weight |
789.16 g/mol |
IUPAC Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate |
InChI |
InChI=1S/C16H9F26O4P/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2,(H,43,44)/p-1 |
InChI Key |
ZDYYWMSLMLTXDM-UHFFFAOYSA-M |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)



![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)
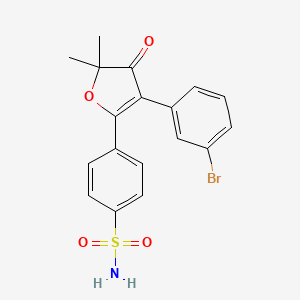
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)

